Cas no 137049-02-6 (1,2-DIMETHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE)

1,2-DIMETHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE structure
137049-02-6 structure
Product name:1,2-DIMETHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE
CAS No:137049-02-6
MF:C5H7N2O2SCl
MW:194.63928
MDL:MFCD01313780
CID:135457
PubChem ID:2736256

1,2-DIMETHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE Chemical and Physical Properties

Names and Identifiers

    • 1,2-DIMETHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE
    • 1,2-dimethylimidazole-4-sulfonyl chloride
    • 1,2-DIMETHYLIMIDAZOLE-4-SULPHONYL CHLORIDE
    • 1H-Imidazole-4-sulfonylchloride, 1,2-dimethyl-
    • (1,2-dimethyl-1H-imidazol-4-yl)sulfonyl chloride
    • 1,2-dimethyl-1H-imidazol-4-sulfonyl chloride
    • 1,2-dimethyl-1h-imidazole-4-sulphonyl chloride
    • 1,2-dimethyl-4-imidazolesulfonyl chloride
    • 1H-Imidazole-4-sulfonylchloride,1,2-dimethyl
    • 1,2-dimethyl 1h imidazole-4-sulfonyl chloride
    • EN300-58948
    • J-503830
    • SCHEMBL388492
    • AT12182
    • A807177
    • BP-10975
    • 1H-Imidazole-4-sulfonyl chloride, 1,2-dimethyl-
    • JPAFTHVNSBWVQJ-UHFFFAOYSA-N
    • F2158-1664
    • 1H-Imidazole-4-sulfonylchloride,1,2-dimethyl-
    • 1,2-Dimethyl-1H-imidazole-4-sulfonylchloride
    • MFCD01313780
    • AS-19772
    • SY179880
    • AKOS002663610
    • DTXSID70371234
    • CS-0074848
    • 1,2-dimethylimidazole-4-sulphonylchloride
    • FT-0606423
    • 137049-02-6
    • ALBB-021363
    • STK801344
    • DTXCID90322268
    • DB-004792
    • MDL: MFCD01313780
    • Inchi: InChI=1S/C5H7ClN2O2S/c1-4-7-5(3-8(4)2)11(6,9)10/h3H,1-2H3
    • InChI Key: JPAFTHVNSBWVQJ-UHFFFAOYSA-N
    • SMILES: CC1=NC(=CN1C)S(=O)(=O)Cl

Computed Properties

  • Exact Mass: 193.99200
  • Monoisotopic Mass: 193.992
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 60.3A^2
  • Tautomer Count: nothing
  • XLogP3: 0.8

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.5±0.1 g/cm3
  • Melting Point: 91 °C
  • Boiling Point: 357.5±15.0 °C at 760 mmHg
  • Flash Point: 170.0±20.4 °C
  • Refractive Index: 1.605
  • PSA: 60.34000
  • LogP: 1.73680
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

1,2-DIMETHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE Security Information

  • Signal Word:warning
  • Hazard Statement: H303+H313+H333
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Hazardous Material transportation number:3261
  • Hazard Category Code: 34
  • Safety Instruction: S26-S36/37/39
  • Hazardous Material Identification: Xi C
  • HazardClass:MOISTURE SENSITIVE, CORROSIVE
  • Safety Term:S26-36/37/39
  • Risk Phrases:R34
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1,2-DIMETHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,2-DIMETHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Oakwood
017280-1g
1,2-Dimethylimidazole-4-sulfonyl chloride
137049-02-6 98%
1g
$40.00 2024-07-19
Life Chemicals
F2158-1664-1g
1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
137049-02-6 95%+
1g
$39.0 2023-09-06
eNovation Chemicals LLC
D522763-1g
1,2-DiMethyl-1H-iMidazole-4-sulfonylchloride
137049-02-6 97%
1g
$465 2023-08-31
TRC
D474163-2.5mg
1,2-Dimethyl-1H-imidazole-4-sulfonyl Chloride
137049-02-6
2.5mg
$ 63.00 2023-09-07
Apollo Scientific
OR0412-250mg
1,2-Dimethyl-1H-imidazole-4-sulphonyl chloride
137049-02-6 95%
250mg
£25.00 2025-02-19
abcr
AB145519-5 g
1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride; 95%
137049-02-6
5 g
€281.50 2023-07-20
Enamine
EN300-58948-1.0g
1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
137049-02-6 95.0%
1.0g
$42.0 2025-03-15
Enamine
EN300-58948-0.25g
1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
137049-02-6 95.0%
0.25g
$21.0 2025-03-15
Life Chemicals
F2158-1664-5g
1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
137049-02-6 95%+
5g
$150.0 2023-09-06
Chemenu
CM187460-250mg
1,2-Dimethylimidazole-4-sulfonyl chloride
137049-02-6 95%+
250mg
$122 2023-01-19

1,2-DIMETHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE Related Literature

Additional information on 1,2-DIMETHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE

Introduction to 1,2-DIMETHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE (CAS No. 137049-02-6) and Its Applications in Modern Chemical Research

1,2-DIMETHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE, identified by the CAS number 137049-02-6, is a versatile sulfonating agent that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound belongs to the imidazole sulfonamide class, characterized by its unique structural and chemical properties that make it invaluable in the development of novel therapeutic agents and fine chemicals. The presence of a sulfonyl chloride group at the 4-position of the imidazole ring enhances its reactivity, making it an excellent intermediate for constructing complex molecular architectures.

The 1,2-DIMETHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE molecule exhibits a high degree of electrophilicity due to the sulfonyl chloride functionality, which readily participates in nucleophilic substitution reactions. This property has been exploited in various synthetic pathways, particularly in the introduction of sulfonamide moieties into biologically active molecules. Sulfonamides are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Consequently, 1,2-DIMETHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE serves as a crucial building block in medicinal chemistry for the synthesis of sulfonamide-based drugs.

In recent years, advancements in drug discovery have highlighted the importance of heterocyclic compounds in developing next-generation therapeutics. The imidazole scaffold is particularly prominent in this regard, given its prevalence in natural products and pharmacologically active compounds. Researchers have leveraged the reactivity of 1,2-DIMETHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE to introduce sulfonamide groups into various heterocyclic systems, thereby expanding the pharmacophoric space for drug design. For instance, studies have demonstrated its utility in synthesizing imidazolesulfonamides with enhanced binding affinity to target proteins, which is a critical factor in drug efficacy.

The compound's application extends beyond pharmaceuticals into materials science and agrochemicals. In materials science, 1,2-DIMETHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE has been utilized as a precursor for synthesizing functionalized polymers and coatings with improved thermal stability and mechanical strength. These materials find applications in high-performance industries such as aerospace and electronics. Additionally, its role as a sulfonating agent has been explored in agrochemical formulations, where sulfonamides contribute to the development of pesticides and herbicides with enhanced environmental compatibility.

Recent research has also focused on green chemistry approaches to minimize hazardous waste in synthetic processes. The use of 1,2-DIMETHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE as a sustainable sulfonating agent aligns with these efforts. Its high reactivity allows for efficient transformations under mild conditions, reducing energy consumption and waste generation. Moreover, studies have investigated its compatibility with biodegradable solvents and catalysts, further promoting environmentally friendly synthetic methodologies.

The pharmaceutical industry has seen significant interest in 1,2-DIMETHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE due to its role in developing antiviral and anticancer agents. Researchers have reported its use in constructing imidazolesulfonamides that exhibit inhibitory activity against viral proteases and kinases. These compounds are particularly relevant in the context of emerging infectious diseases where rapid drug development is essential. Similarly, anticancer applications have been explored by incorporating sulfonamide moieties into small-molecule inhibitors targeting tumor-specific enzymes.

In conclusion, 1,2-DIMETHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE (CAS No. 137049-02-6) is a multifaceted compound with broad applications across chemical research disciplines. Its unique reactivity as a sulfonating agent makes it indispensable in medicinal chemistry for designing novel therapeutic agents. Additionally, its utility in materials science and agrochemicals underscores its versatility beyond pharmaceuticals. As research continues to evolve towards sustainable practices, 1,2-DIMETHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE will likely remain at the forefront of synthetic chemistry innovation.

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Amadis Chemical Company Limited
(CAS:137049-02-6)1,2-DIMETHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE
A807177
Purity:99%/99%
Quantity:1g/5g
Price ($):212.0/607.0